molecular formula C13H19NO B1656008 n-Hexylbenzamide CAS No. 4773-75-5

n-Hexylbenzamide

Cat. No.: B1656008
CAS No.: 4773-75-5
M. Wt: 205.3 g/mol
InChI Key: MLDQPOXOWLCOEC-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Organic Chemistry

Benzamide, a compound with the chemical formula C₇H₇NO, is the most basic amide derivative of benzoic acid. wikipedia.org Benzamide derivatives are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. These compounds are foundational in organic synthesis and are recognized as substructures in a multitude of pharmaceutical agents. nih.gov Their synthesis is a widely studied area of organic chemistry. mdpi.com

Common methods for preparing benzamides involve the reaction of an activated carboxylic acid with an amine. mdpi.com A classic approach is the Schotten-Baumann reaction, where an amine reacts with an acid chloride in the presence of a base. tifr.res.in Other synthetic routes include the hydrolysis of aromatic nitriles, rearrangements of oximes, and aminocarbonylation. nih.gov More modern methods focus on direct amidation using various reagents. For example, benzoic acids can be reacted with amines in the presence of triphenylphosphine (B44618) and iodine, or by using coupling agents like N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid before adding the amine. rsc.orgresearchgate.net Researchers have also explored direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in a superacid medium. nih.gov The versatility and the established importance of the benzamide core in fields like medicinal chemistry continue to drive research into new and more efficient synthetic pathways. mdpi.comchemicalbook.com

Scope and Significance of n-Hexylbenzamide within Advanced Chemical Studies

This compound, a specific derivative of benzamide, is an N-substituted amide featuring a hexyl group attached to the nitrogen atom. Its chemical structure and properties make it a subject of interest in targeted chemical research. The presence of the linear six-carbon alkyl chain (hexyl group) imparts distinct lipophilicity compared to the parent benzamide, influencing its solubility and interaction with nonpolar environments. This modification is crucial in studies where molecular transport and membrane permeability are investigated.

The compound serves as a model for understanding the synthesis and reactivity of long-chain N-alkyl benzamides. Its synthesis can be achieved through established amidation protocols, such as the reaction between benzoic acid and hexan-1-amine. lookchem.com The physical and chemical properties of this compound are well-documented in chemical databases, providing a solid foundation for its use in further research.

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Molecular Formula C₁₃H₁₉NO lookchem.comnih.govguidechem.com
Molar Mass 205.30 g/mol nih.gov
CAS Number 4773-75-5 lookchem.comnih.govchemicalbook.com
Appearance Off-white solid wikipedia.org
Canonical SMILES CCCCCCNC(=O)C1=CC=CC=C1 nih.gov

Overview of Current Research Trajectories for this compound

Current research involving this compound primarily revolves around its synthesis and its role as a member of the broader class of benzamide derivatives being evaluated for various biological activities. While large-scale, dedicated studies on this compound itself are not prominent, its synthesis is noted in the literature, often as an example of efficient amidation reactions. For instance, a green chemistry approach for its synthesis involves the reaction of benzoic acid and hexan-1-amine in toluene (B28343) using silica (B1680970) as a catalyst, achieving a high yield. lookchem.com

Broader research on benzamide derivatives provides context for the potential applications of this compound. Scientists are actively synthesizing and evaluating novel benzamide compounds for various therapeutic effects. For example, series of N-substituted benzamides have been designed and tested for their anti-proliferative activity against cancer cell lines, with some compounds showing inhibitory effects comparable to existing drugs like Entinostat (MS-275). researchgate.net Other studies have investigated benzamide derivatives for anti-fatigue effects through weight-loaded forced swimming tests in animal models. mdpi.com Although these studies did not specifically test this compound, they establish a clear research trajectory where it and similar long-chain derivatives could be synthesized and evaluated for biological activity, investigating how the lipophilic hexyl chain influences efficacy and selectivity.

Research Gaps and Future Directions in this compound Investigation

Despite its well-defined chemical nature, significant research gaps exist in the scientific literature concerning this compound. There is a notable lack of in-depth studies focused specifically on its unique biological and material properties. The majority of available information is confined to its synthesis and basic chemical data.

Future research could productively explore several avenues:

Systematic Biological Screening: A comprehensive evaluation of this compound's biological activities is a clear next step. This could include screening for antiproliferative, antibacterial, antifungal, and anti-inflammatory properties, building upon research conducted on other benzamide derivatives. mdpi.comresearchgate.netnih.gov

Physicochemical Characterization: Detailed investigation into its solid-state properties, such as its crystal structure through X-ray crystallography, is currently absent from the literature but would be valuable for material science applications. mdpi.com

Applications in Material Science: The amphiphilic nature of this compound suggests potential applications as a plasticizer, a component in liquid crystals, or a precursor in polymer synthesis. These areas remain largely unexplored.

Comparative Studies: Research comparing the effects of varying the N-alkyl chain length (e.g., N-butylbenzamide vs. This compound vs. N-octylbenzamide) could provide valuable structure-activity relationship (SAR) data, clarifying the role of the alkyl substituent in determining the compound's properties.

Addressing these gaps would significantly enhance the understanding of this compound and could unlock its potential in medicinal chemistry, material science, and other advanced chemical fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4773-75-5

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-hexylbenzamide

InChI

InChI=1S/C13H19NO/c1-2-3-4-8-11-14-13(15)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,14,15)

InChI Key

MLDQPOXOWLCOEC-UHFFFAOYSA-N

SMILES

CCCCCCNC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCCCNC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for N Hexylbenzamide and Its Analogues

Advanced Amidation Strategies for n-Hexylbenzamide Synthesis

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic chemistry. For the synthesis of this compound, this involves the coupling of benzoic acid and n-hexylamine. While direct thermal condensation is possible, it often requires high temperatures, leading to potential side reactions and limiting its applicability to robust substrates encyclopedia.pub. Consequently, a variety of more sophisticated methods have been developed to facilitate this transformation under milder conditions.

The use of N,N'-dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt) is a classic and widely employed method for amide bond formation, particularly in peptide synthesis nih.govresearchgate.netarkat-usa.org. This methodology can be effectively applied to the synthesis of this compound.

The reaction proceeds through the activation of the carboxylic acid (benzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an active ester of HOBt, which then reacts cleanly with the amine (n-hexylamine) to yield the desired amide, this compound, and the water-insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration nih.govtcichemicals.com.

A general procedure for this synthesis is as follows: Benzoic acid and HOBt are dissolved in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile. The solution is cooled, and DCC is added. After a short period to allow for the formation of the active ester, n-hexylamine is added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion.

Table 1: General Reaction Parameters for DCC/HOBt-Mediated Synthesis of this compound

ParameterCondition
Carboxylic Acid Benzoic Acid
Amine n-Hexylamine
Coupling Reagent N,N'-Dicyclohexylcarbodiimide (DCC)
Additive 1-Hydroxybenzotriazole (HOBt)
Solvent Dichloromethane, Acetonitrile, Tetrahydrofuran
Temperature 0 °C to Room Temperature

While highly effective, a significant drawback of this method is the formation of the DCU byproduct, which can sometimes complicate purification, especially in large-scale synthesis.

Direct amidation of carboxylic acids with amines is an atom-economical and environmentally benign approach as the only byproduct is water encyclopedia.pub. However, the formation of a stable ammonium carboxylate salt at room temperature inhibits the reaction. To overcome this, thermal or catalytic methods are employed.

Thermal Amidation: Direct heating of a mixture of benzoic acid and n-hexylamine at temperatures typically above 100°C can drive the reaction forward by removing the water formed researchgate.net. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or xylene sciepub.comrsc.org. While simple, this method is generally limited to thermally stable reactants and may not be suitable for more complex or sensitive substrates encyclopedia.pub.

Catalytic Amidation: A variety of catalysts have been developed to promote direct amidation under milder conditions. Boron-based catalysts, such as boric acid and triarylboron compounds, have proven to be effective nih.govresearchgate.netnih.gov. For instance, boric acid can catalyze the amidation of benzoic acid with an amine in refluxing toluene, with water being removed azeotropically sciepub.comnih.govresearchgate.net. The proposed mechanism involves the formation of a mixed anhydride between boric acid and the carboxylic acid, which then acts as the acylating agent nih.govresearchgate.net.

Table 2: Boric Acid Catalyzed Amidation of Benzoic Acid with Benzylamine (as an analogue for n-Hexylamine) sciepub.comnih.govresearchgate.net

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
12089
108~85
258~80
505~62

This data for the reaction of benzoic acid and benzylamine suggests that a similar approach with n-hexylamine would provide an efficient route to this compound.

While the direct formation of this compound from benzoic acid and n-hexylamine is the most common approach, the synthesis of its analogues can also be achieved through the N-alkylation of a pre-formed amide. Iridium complexes have emerged as powerful catalysts for the N-alkylation of amines and amides with alcohols, a process often referred to as "borrowing hydrogen" or "hydrogen autotransfer" nih.gov.

In this methodology, the iridium catalyst transiently oxidizes the alcohol (e.g., 1-hexanol) to the corresponding aldehyde. This aldehyde then undergoes condensation with an amide (e.g., benzamide) to form an N-acyl enamine or imine intermediate. The iridium hydride species, formed during the initial oxidation step, then reduces the intermediate to afford the N-alkylated amide, this compound, regenerating the active iridium catalyst. This method is highly atom-economical as water is the only byproduct. While specific examples of iridium-catalyzed N-alkylation of benzamide (B126) with 1-hexanol to give this compound are not prevalent in the literature, the well-established catalytic activity of iridium complexes in similar transformations suggests its feasibility nih.gov.

Trichloroisocyanuric acid (TCCA) is a commercially available, inexpensive, and easy-to-handle solid reagent. It is widely known as a powerful oxidizing and chlorinating agent researchgate.net. TCCA has been employed in a variety of organic transformations, including the oxidation of alcohols and the synthesis of N-halo compounds researchgate.net.

However, a thorough review of the scientific literature does not provide evidence for the use of TCCA as a catalyst for the direct amidation of carboxylic acids with amines to form compounds such as this compound. The primary reactivity of TCCA involves electrophilic chlorination or oxidation, which is not directly applicable to the catalytic activation of a carboxylic acid for amidation with an amine. Therefore, this method is not considered a viable strategy for the synthesis of this compound based on current chemical literature.

The choice of solvent and the control of reaction temperature are critical parameters in any amidation protocol to ensure high yields, minimize side reactions, and facilitate product purification.

Solvent Effects: The solvent plays multiple roles in amidation reactions. It must dissolve the reactants and reagents, and its polarity can influence the reaction mechanism and rate.

Aprotic non-polar solvents like toluene and xylene are often used in direct thermal amidations to facilitate the azeotropic removal of water sciepub.comrsc.org.

Aprotic polar solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used for coupling reactions involving reagents like DCC/HOBt, as they effectively dissolve the reactants and intermediates without interfering with the reaction nih.govtcichemicals.com.

Polar aprotic solvents like dimethylformamide (DMF) can also be used, but their high boiling points can sometimes complicate product isolation.

Temperature Control: Temperature control is crucial for managing the reaction rate and selectivity.

Low temperatures (e.g., 0 °C) are often employed at the beginning of DCC/HOBt couplings to control the initial exothermic activation of the carboxylic acid and to minimize side reactions like racemization in chiral substrates tcichemicals.com.

Room temperature is typically sufficient for the subsequent amidation step in coupling reactions once the active ester is formed.

Elevated temperatures (reflux) are necessary for direct thermal amidations to drive the equilibrium towards the product by removing water researchgate.netsciepub.com. The optimal temperature will depend on the boiling point of the solvent and the thermal stability of the reactants.

Careful optimization of both solvent and temperature is essential to develop a robust and efficient synthesis of this compound for any given methodology.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved by utilizing appropriately substituted starting materials. This allows for the introduction of a wide range of functional groups on either the benzoyl or the n-hexyl moiety, leading to a diverse library of compounds with potentially interesting properties nih.govmdpi.com.

Substitution on the Benzoyl Group: Substituted n-Hexylbenzamides with functional groups on the aromatic ring can be synthesized from the corresponding substituted benzoic acids or benzoyl chlorides. For example, 4-chloro-N-hexylbenzamide can be prepared by the reaction of 4-chlorobenzoyl chloride with n-hexylamine prepchem.com. A variety of substituted benzoic acids are commercially available or can be readily synthesized, providing access to a wide array of derivatives.

Table 3: Examples of Synthesized Substituted N-Aryl Benzamides (Illustrative for N-Hexyl Analogues)

Starting Benzoyl DerivativeAmineProduct
4-Chlorobenzoyl chloridePhenylamine4-Chloro-N-phenylbenzamide nih.gov
4-Nitrobenzoyl chloridePiperidine(4-Nitrophenyl)(piperidin-1-yl)methanone researchgate.net

Substitution on the n-Hexyl Group: Derivatives with substituents on the alkyl chain can be prepared by using a substituted hexylamine in the amidation reaction. For instance, the reaction of benzoic acid with a substituted hexylamine, such as 1-methylpentylamine, would yield N-(1-methylpentyl)benzamide. A patent describes a similar synthesis of N-(1-methylcyclopentyl)-benzamide from 1-methylcyclopentanol and benzonitrile in the presence of sulfuric acid, showcasing an alternative route to N-substituted benzamides google.com.

The synthetic methodologies described for this compound, such as DCC/HOBt coupling and direct amidation, are generally applicable to the synthesis of these substituted derivatives, with appropriate adjustments to the reaction conditions as needed to accommodate the electronic and steric properties of the substituents.

Alkyl Chain Modifications (e.g., 3,4,5-trihydroxy-N-hexyl-benzamide)

Modifications to the n-hexyl chain of this compound are synthetically important for altering the compound's physicochemical properties. A key example is the introduction of hydroxyl groups, leading to polyhydroxylated analogues.

The synthesis of 3,4,5-trihydroxy-N-hexyl-benzamide, also known as N-hexylgallamide, is achieved through the direct amidation of gallic acid (3,4,5-trihydroxybenzoic acid) with hexylamine. researchgate.net This reaction typically employs a combination of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or WSCD.HCl) and 1-Hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM). researchgate.net

A related compound, N-Hexyl-3,4-dihydroxybenzamide, can be synthesized via a two-step process. The synthesis begins with the reaction of 3,4-dimethoxy benzoyl chloride with n-hexylamine in the presence of triethylamine (Et₃N) in a solvent like dichloromethane (CH₂Cl₂). iucr.org The resulting intermediate, N-hexyl-3,4-dimethoxybenzamide, is then subjected to demethylation. This is accomplished by treating it with boron tribromide (BBr₃) in CH₂Cl₂, which cleaves the methyl ethers to yield the final dihydroxy product. iucr.org The solid product can then be purified by recrystallization from a solvent such as methanol. iucr.org

Table 1: Synthesis of Alkyl Chain-Modified this compound Analogues
Target CompoundPrecursorsKey Reagents/CatalystsReaction TypeReference
3,4,5-trihydroxy-N-hexyl-benzamideGallic acid, HexylamineWSCD.HCl, HOBt, NMMDirect Amidation researchgate.net
N-Hexyl-3,4-dihydroxybenzamide3,4-dimethoxy benzoyl chloride, n-hexylamine1. Et₃N 2. BBr₃Acylation followed by Demethylation iucr.org

Aromatic Ring Substitutions (e.g., 4-(dimethylamino)-N-hexyl benzamide, 3-chloro-N-hexylbenzamide)

Substituting the aromatic ring of this compound allows for the fine-tuning of its electronic and steric properties. The most common and versatile method for synthesizing these analogues involves the reaction of a substituted benzoic acid derivative, typically a benzoyl chloride, with n-hexylamine. This is a classic nucleophilic acyl substitution reaction.

For example, the synthesis of 3-chloro-N-hexylbenzamide would start with 3-chlorobenzoyl chloride. The acid chloride is reacted with n-hexylamine, often in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct, in an inert solvent. Similarly, 4-(dimethylamino)-N-hexylbenzamide can be prepared from 4-(dimethylamino)benzoyl chloride and n-hexylamine. This general strategy is widely applicable to a variety of substituents on the aromatic ring. researchgate.netnih.gov

The synthesis of N,N-diethyl-m-methylbenzamide (DEET) from m-toluic acid and diethylamine illustrates a related principle where the substituted benzoic acid is activated in situ. researchgate.net This highlights the broad applicability of using substituted benzoic acids as precursors for a wide range of N-alkyl benzamide analogues.

Table 2: General Approach for Aromatic Ring-Substituted n-Hexylbenzamides
Target Compound ExampleAromatic PrecursorAmine PrecursorGeneral MethodReference Principle
3-chloro-N-hexylbenzamide3-chlorobenzoic acid or 3-chlorobenzoyl chloriden-hexylamineNucleophilic Acyl Substitution nih.gov
4-(dimethylamino)-N-hexylbenzamide4-(dimethylamino)benzoic acid or its acid chloriden-hexylamineNucleophilic Acyl Substitution nih.gov
4-bromo-N-hexylbenzamide4-bromobenzoyl chloriden-hexylamineNucleophilic Acyl Substitution evitachem.com

Incorporation of Heterocyclic Moieties (e.g., nitrobenzoxadiazole-containing benzamides)

The integration of heterocyclic structures into the benzamide framework can introduce significant changes in biological activity and chemical properties. A notable example is the synthesis of N-(6-((7-nitrobenzo[c] nih.govjove.comucl.ac.ukoxadiazol-4-yl)thio)hexyl)benzamide. nih.govnih.gov

This synthesis is a multi-step process:

Preparation of the Amide Intermediate : 6-amino-1-hexanethiol hydrochloride is first acylated with benzoyl chloride. nih.gov The reaction is carried out in a dry solvent like dichloromethane (DCM) at 0 °C in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to yield N-(6-mercaptohexyl)benzamide. nih.gov

Nucleophilic Aromatic Substitution : The intermediate, N-(6-mercaptohexyl)benzamide, is then reacted with 4-chloro-7-nitrobenzofurazane (NBD-Cl). nih.gov The thiol group of the benzamide acts as a nucleophile, displacing the chloride on the electron-deficient nitrobenzoxadiazole ring. This reaction is typically performed in an ethanol/water mixture with pyridine as a base, yielding the final heterocyclic benzamide derivative. nih.govnih.gov

Another strategy involves building the heterocyclic ring as part of the synthesis. For instance, novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole have been synthesized through a sequence of esterification, cyanation, cyclization, and finally, aminolysis reactions to form the amide bond. mdpi.com

Table 3: Synthesis of Benzamides with Heterocyclic Moieties
Target CompoundKey PrecursorsKey Reaction StepsReference
N-(6-((7-nitrobenzo[c] nih.govjove.comucl.ac.ukoxadiazol-4-yl)thio)hexyl)benzamide6-amino-1-hexanethiol, Benzoyl chloride, 4-chloro-7-nitrobenzofurazane1. Acylation 2. Nucleophilic Aromatic Substitution nih.govnih.gov
Benzamides substituted with pyridine-linked 1,2,4-oxadiazoleSubstituted benzoic acid, Substituted pyridineEsterification, Cyanation, Cyclization, Aminolysis mdpi.com

Reaction Mechanism Elucidation in this compound Synthesis

The formation of the amide bond in this compound from benzoic acid and n-hexylamine is a condensation reaction that is thermodynamically and kinetically challenging. acs.org The direct heating of an amine and a carboxylic acid often results in an acid-base reaction to form a stable ammonium carboxylate salt, and the hydroxyl group of the carboxylic acid is a poor leaving group. masterorganicchemistry.com Therefore, activation of the carboxylic acid is typically required.

Mechanism with Coupling Agents (e.g., DCC): A common laboratory method for amide synthesis involves coupling agents like dicyclohexylcarbodiimide (DCC). The mechanism proceeds through several steps: jove.commasterorganicchemistry.com

Activation of Carboxylic Acid : The carboxylic acid protonates one of the nitrogen atoms of DCC. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate. jove.com

Nucleophilic Attack : The amine (n-hexylamine) acts as a nucleophile and attacks the carbonyl carbon of the O-acylisourea intermediate. jove.com

Tetrahedral Intermediate Formation : This attack forms a tetrahedral intermediate.

Product Formation : The intermediate collapses, forming the stable amide bond and releasing dicyclohexylurea (DCU) as a byproduct. jove.com DCU is insoluble in most organic solvents and can be removed by filtration.

Mechanism via Acid Chlorides: An alternative and highly efficient method is the conversion of the carboxylic acid to a more reactive acyl halide, such as benzoyl chloride, using reagents like thionyl chloride (SOCl₂). masterorganicchemistry.com The mechanism is a straightforward nucleophilic acyl substitution where the lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate which then expels a chloride ion to form the amide. jove.com

Theoretical studies on uncatalyzed direct amide formation suggest that a neutral pathway, which involves the dimerization of the carboxylic acid via hydrogen bonding, may be a viable mechanism under certain conditions. dur.ac.uk

Green Chemistry Approaches in Benzamide Synthesis

In line with the principles of green chemistry, significant research has focused on developing more sustainable methods for benzamide synthesis that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Biocatalytic Synthesis: Enzymes, particularly lipases, have been employed as effective biocatalysts for amidation. Candida antarctica lipase B (CALB) can catalyze the direct coupling of free carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach operates under mild conditions and often produces amides with high yields and purity, eliminating the need for extensive purification. nih.gov In aqueous systems, ATP-dependent enzymes can be used, which activate the carboxylic acid by forming a reactive acyl-phosphate intermediate. rsc.org

Catalytic Direct Amidation: The use of catalysts for the direct condensation of carboxylic acids and amines is a highly attractive green strategy. Boric acid has been identified as a simple, inexpensive, and effective catalyst for this transformation. sciepub.com The reaction is typically performed at elevated temperatures with azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards product formation. sciepub.comwalisongo.ac.id This method generates water as the only byproduct, making it highly atom-economical. walisongo.ac.id Other catalytic systems, such as reusable diatomite earth supported ionic liquid/ZrCl₄ under ultrasonic irradiation, have also been developed. researchgate.net

Alternative Solvents and Conditions: Moving away from volatile organic solvents is a key goal of green chemistry. A method for the direct amidation of esters with amines has been developed using water as a green solvent under metal-free, additive-free, and base-free conditions. chemrxiv.orgchemrxiv.org Additionally, solvent-free reactions, where neat reactants are mixed, sometimes with a solid catalyst, represent another sustainable approach. youtube.com

Table 4: Comparison of Green Chemistry Approaches for Benzamide Synthesis
ApproachCatalyst/ConditionsAdvantagesReference
BiocatalysisCandida antarctica lipase B (CALB) in green solventMild conditions, high yield and purity, biodegradable catalyst nih.gov
Catalytic Direct CondensationBoric acid with azeotropic water removalSimple, inexpensive catalyst, high atom economy (water is the only byproduct) sciepub.comwalisongo.ac.id
Reaction in WaterWater as solvent, heatMetal-free, additive-free, environmentally benign solvent chemrxiv.orgchemrxiv.org
Solvent-Free ReactionNeat reactants, often with heat or catalystNo solvent waste, simplified workup youtube.com
Ultrasound-Assisted SynthesisReusable solid catalyst (e.g., diatomite earth@IL/ZrCl₄)Energy efficient, reusable catalyst, often faster reaction rates researchgate.net

Structure Activity Relationship Sar Studies for N Hexylbenzamide Derivatives

Impact of Alkyl Chain Length and Branching on Biological Activity

The n-hexyl group of n-Hexylbenzamide plays a crucial role in its interaction with biological targets, often contributing to hydrophobic interactions within a binding pocket. The length and branching of this alkyl chain can significantly influence the compound's potency and selectivity.

Generally, a systematic increase in the length of the n-alkyl chain from smaller groups (e.g., methyl, ethyl) to a hexyl group can lead to a progressive increase in biological activity up to an optimal length. This trend is often attributed to enhanced hydrophobic interactions with the target protein. For instance, studies on various N-alkylated compounds have demonstrated that an optimal alkyl chain length, such as n-heptyl in one series, can lead to maximal activity. The activity may then decrease with further increases in chain length due to steric hindrance or reduced solubility.

Branching of the alkyl chain, for example, by introducing methyl groups along the hexyl chain, can have varied effects. In some cases, branching may increase metabolic stability or fine-tune the compound's conformation to better fit the binding site. However, it can also lead to a decrease in activity due to steric clashes. The inactivity of some cyclic derivatives suggests that bulky, conformationally restricted groups may not be well-tolerated in the hydrophobic pocket. drugdesign.org

Table 1: Effect of Alkyl Chain Length on Biological Activity of Hypothetical n-Alkylbenzamide Analogues This table illustrates the general principle of an optimal alkyl chain length for biological activity, as discussed in the text. The data is hypothetical and for illustrative purposes.

CompoundAlkyl ChainRelative Activity
1n-Propyl0.5
2n-Butyl0.8
3n-Pentyl1.0
4n-Hexyl 1.2
5n-Heptyl1.1
6n-Octyl0.9

Influence of Aromatic Substituents on Biological Activity and Selectivity

Modification of the aromatic ring of this compound provides a powerful means to modulate its electronic and steric properties, thereby influencing its biological activity and selectivity.

The position of a substituent on the aromatic ring (ortho, meta, or para) can have a profound impact on biological activity. This is often due to the specific spatial arrangement of the binding pocket of the target protein. A substituent at the para position might interact with a different region of the receptor compared to a substituent at the ortho or meta position. Studies on benzamide (B126) derivatives have shown that the position of a substituent can markedly influence inhibitory activity and selectivity. nih.govresearchgate.net For example, para-substituted derivatives may exhibit more potent activity and selectivity compared to their ortho- or meta-substituted counterparts in certain biological assays. nih.govresearchgate.net

Table 2: Influence of Aromatic Substituents on the Relative Activity of Hypothetical this compound Analogues This table illustrates the principles of how different substituents and their positions on the aromatic ring can affect biological activity. The data is hypothetical and for illustrative purposes.

CompoundSubstituentPositionRelative Activity
6H-1.0
7OCH₃para1.5
8OCH₃meta1.1
9OCH₃ortho0.9
10Clpara0.7
11NO₂para0.5

Role of Amide Moiety Modifications in Activity and Stability

The amide bond in this compound is a critical structural feature, often involved in key hydrogen bonding interactions with the biological target. Modifications to this moiety, including its replacement with bioisosteres, can significantly impact the compound's activity, stability, and pharmacokinetic properties.

Bioisosteric replacement of the amide group with functionalities such as ureas, 1,2,4-triazoles, or 1,2,4-oxadiazoles can lead to analogues with improved properties. nih.govmdpi.com For example, replacing an amide with a 1,2,4-triazole has been shown to result in compounds with increased potency in some cases. nih.gov Such modifications can alter the hydrogen bonding capacity, conformational flexibility, and metabolic stability of the molecule. For instance, N-methylation of the amide can increase lipophilicity and metabolic half-life. nih.gov The goal of such modifications is often to enhance binding affinity, improve oral bioavailability by increasing metabolic stability, or to explore novel binding interactions.

Stereochemical Considerations in this compound Analogue Activity

While this compound itself is achiral, the introduction of chiral centers into its analogues can lead to stereoisomers with significantly different biological activities. A chiral center could be introduced, for example, by branching the hexyl chain or by incorporating a chiral substituent on the aromatic ring or as part of a modified amide moiety.

The differential activity of enantiomers or diastereomers arises from the three-dimensional nature of drug-receptor interactions. One stereoisomer may fit optimally into the binding site, leading to a potent biological response, while the other may have a weaker interaction or even interact with a different target. For instance, in ceramide analogues containing a benzamide moiety, the stereochemistry at specific positions was found to be crucial for their cytotoxic activity. nih.gov Therefore, when designing chiral this compound analogues, it is essential to synthesize and evaluate the individual stereoisomers to identify the more active and selective agent.

Design Principles for Optimized this compound Analogues

Based on the SAR studies of benzamide derivatives, several key principles can be formulated for the design of optimized this compound analogues:

Optimal Hydrophobicity: The n-hexyl group appears to provide a good balance of hydrophobicity for binding to many targets. Further optimization could involve fine-tuning the alkyl chain length or introducing small branches to probe the limits of the hydrophobic pocket.

Aromatic Ring Substitution: The aromatic ring is a key area for modification. The introduction of small, appropriately positioned substituents can enhance potency and selectivity. Para-substitution often appears to be favorable. A careful balance of electronic and steric properties is crucial.

Amide Moiety as a Hydrogen Bond Donor/Acceptor: The amide group is likely a critical interaction point. Modifications should aim to preserve or enhance these interactions. Bioisosteric replacements can be explored to improve metabolic stability and pharmacokinetic profiles.

Exploitation of Stereochemistry: The introduction of chiral centers can lead to more potent and selective analogues. The synthesis and evaluation of individual stereoisomers are critical for identifying the optimal configuration for a given biological target.

By systematically applying these design principles, it is possible to develop novel this compound derivatives with improved therapeutic potential.

N Hexylbenzamide in Materials Science and Engineering

Application as Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aryl moieties, are effective as corrosion inhibitors for metals. researchgate.net The benzamide (B126) functional group, in particular, has been a subject of study for its protective capabilities in acidic environments. The efficiency of such inhibitors is largely attributed to their ability to adsorb onto the metal surface, forming a protective film that mitigates the rate of corrosion. nih.gov

The effectiveness of a corrosion inhibitor is quantified using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). These methods provide critical data on the inhibitor's performance and mechanism.

Potentiodynamic polarization studies reveal how an inhibitor affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For amide-based inhibitors, a significant decrease in the corrosion current density (Icorr) is a primary indicator of effective inhibition. abechem.com The corrosion potential (Ecorr) may shift slightly, and if this shift is less than 85 mV, the compound is classified as a mixed-type inhibitor, meaning it suppresses both anodic and cathodic reactions. abechem.com

Electrochemical impedance spectroscopy (EIS) provides insights into the properties of the inhibitor film at the metal-solution interface. A key parameter derived from EIS is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. In the presence of an effective inhibitor like a benzamide derivative, the Rct value increases substantially, signifying a slowing of the corrosion process. abechem.comnih.gov Simultaneously, the double-layer capacitance (Cdl) tends to decrease, which is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules. nih.govnih.gov

The inhibition efficiency (%IE) can be calculated from both PDP and EIS data and is observed to increase with higher concentrations of the inhibitor, eventually reaching a plateau as the metal surface becomes saturated. nih.gov

Table 1: Representative Electrochemical Data for Benzamide-Type Corrosion Inhibitors in 1 M HCl

This table presents typical data obtained from electrochemical studies of benzamide-related compounds, illustrating the general performance of this class of inhibitors.

MethodInhibitor Conc.Icorr (µA/cm²)Rct (Ω·cm²)% IE
PDP 0 ppm (Blank)1241--
1000 ppm321-74%
EIS 0 ppm (Blank)-3533-
1000 ppm-2146484%

Note: Data is representative of the performance of mixed-type inhibitors as described in the literature. abechem.com

The protective action of n-Hexylbenzamide is contingent upon its adsorption onto the metal surface, a process governed by its molecular structure. The adsorption mechanism is typically a combination of physical (physisorption) and chemical (chemisorption) interactions. nih.gov

The key molecular features contributing to adsorption are:

The Phenyl Ring: The π-electrons of the aromatic ring can interact with the vacant d-orbitals of the metal (e.g., iron), facilitating adsorption. nih.gov

Amide Group: The lone pair of electrons on the nitrogen and oxygen atoms of the amide functional group can coordinate with the metal surface. researchgate.netsemanticscholar.org

Hexyl Chain: The nonpolar alkyl chain contributes to the formation of a compact, hydrophobic barrier film, further isolating the metal from the corrosive environment.

Integration into Polymeric Materials

The benzamide moiety is a fundamental building block in high-performance polymers, most notably aramids (aromatic polyamides). The incorporation of this compound structures into polymer backbones or as side chains is a strategy to impart specific properties such as improved solubility, processability, and modified surface characteristics like hydrophobicity, while leveraging the inherent strength of the amide linkage.

Researchers have synthesized novel copolybenzamides containing N-H groups and alkyl side chains to enhance compatibility in polymer blends. mdpi.com For instance, copolymers containing units similar to this compound can be blended with traditional polymers like Nylon 6. mdpi.com The N-H group in the benzamide unit is crucial as it can form hydrogen bonds with the amide groups in the Nylon 6 backbone. mdpi.com This intermolecular hydrogen bonding enhances the miscibility and compatibility between the two polymers. mdpi.com

Furthermore, the presence of the n-hexyl side chain serves two purposes. First, it increases the polymer's solubility in common organic solvents, which is a significant advantage for processing. mdpi.com Second, it enhances the hydrophobicity of the final material. mdpi.com This is demonstrated by an increase in the water contact angle on the surface of blends containing these copolymers. mdpi.com

The synthesis of well-defined polybenzamides and their derivatives can be achieved through methods like chain-growth condensation polymerization (CGCP). mdpi.com This technique allows for the creation of copolymers with controlled molecular weights and narrow molecular weight distributions from monomers such as substituted aminobenzoates. mdpi.com A typical synthetic route may involve the copolymerization of monomers like 4-(octylamino)benzoate with other functionalized benzoate (B1203000) monomers. mdpi.com

The characterization of these benzamide-containing polymers relies on a suite of analytical techniques:

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties, such as glass transition temperatures and thermal stability, and to assess the miscibility of polymer blends. mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR) confirms the chemical structure and is particularly useful for studying hydrogen bonding interactions between polymer chains. mdpi.com

Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties and compatibility of polymer blends. mdpi.com

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to elucidate the precise chemical structure of the synthesized polymers and their monomeric precursors. researchgate.net

Supramolecular Assembly and Self-Organization in Advanced Materials

Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions. nih.gov this compound is an ideal candidate for studying these phenomena due to its combination of directional hydrogen-bonding capabilities and other weaker interactions.

The self-assembly process is primarily driven by two interactions within the this compound molecule:

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows molecules to link together in a highly directional fashion, forming one-dimensional tapes or chains. nih.gov

π-π Stacking: The phenyl rings are flat, aromatic systems that can stack on top of one another, an interaction that helps to stabilize the assembled structures.

These primary interactions, along with weaker van der Waals forces between the hexyl chains, can lead to the self-organization of this compound molecules into more complex, hierarchical structures. Research on more complex benzamides has shown that these interactions can drive the formation of supramolecular cylindrical dendrimers that subsequently organize into ordered liquid crystalline phases, such as columnar hexagonal phases. nih.gov The combination of hydrogen bonding along the core of an assembly and the architecture of the constituent molecules facilitates the creation of diverse and complex lattices and superlattices. nih.gov This ability to form highly ordered assemblies makes benzamide derivatives valuable components in the design of advanced functional materials, including gels and liquid crystals. nih.govrsc.org

Liquid Crystalline Systems

While direct studies on the liquid crystalline properties of this compound are not extensively documented in the reviewed literature, research on closely related benzanilide-based compounds provides significant insights into the potential behavior of this compound in such systems. The amide group is a relatively uncommon linkage in low molecular weight liquid crystals compared to esters or imines, making the study of amide-containing mesogens a specialized area of interest. rsc.org

Research on liquid crystal dimers containing secondary benzanilide-based mesogenic units, which share the secondary amide linkage present in this compound, has shown that these compounds are capable of forming nematic phases. rsc.orgrsc.org A notable discovery in this area is the observation of a twist-bend nematic (NTB) phase in a secondary amide-based dimer, a first for this class of compounds. rsc.orgrsc.org The formation of such mesophases is highly dependent on the molecular geometry. For secondary amides, a Z conformation is typically preferred, which is conducive to the formation of liquid crystalline phases. rsc.orgrsc.org

In contrast, methylation of the amide nitrogen to form tertiary amides leads to a dramatic change in liquid crystalline behavior. rsc.orgrsc.org This is attributed to a shift in the preferred conformation from Z to E, which disrupts the molecular packing necessary for liquid crystal formation and significantly reduces the nematic-isotropic transition temperatures (TNI). rsc.orgrsc.org This fundamental difference in behavior between secondary and tertiary amides underscores the critical role of the N-H group and its associated hydrogen bonding capabilities in promoting liquid crystallinity in benzanilide-type structures. rsc.org

Based on these findings, it can be inferred that this compound, as a secondary amide, possesses the structural requisites to be a component of liquid crystalline materials. Its ability to form hydrogen bonds and adopt a favorable conformation could be exploited in the design of new liquid crystal systems. The transition temperatures and mesophase behavior of such systems would be influenced by the length of the alkyl chain. For instance, studies on other liquid crystalline series have shown that increasing the alkyl chain length can modulate the thermal stability and the type of mesophase observed. nih.gov

Table 1: Comparison of Liquid Crystalline Behavior in Related Amide Dimers

Compound TypeAmide TypeObserved MesophasesKey Findings
Benzanilide-based DimerSecondary (2°)Nematic, Twist-Bend Nematic (NTB)The Z conformation and hydrogen bonding promote liquid crystallinity. rsc.orgrsc.org
Benzanilide-based DimerTertiary (3°)Nematic (suppressed or absent)The E conformation disrupts molecular packing, leading to a loss or significant reduction in liquid crystalline behavior. rsc.orgrsc.org

This table is generated based on research on benzanilide-based dimers, which are structurally related to this compound.

Functional Supramolecular Systems

Functional supramolecular systems are formed through the spontaneous self-assembly of molecules via non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com The structure of this compound, featuring a hydrogen-bond-donating N-H group, a hydrogen-bond-accepting carbonyl group (C=O), an aromatic phenyl ring, and a hydrophobic hexyl chain, makes it a candidate for the construction of such systems.

Research on mdpi.comhelicenes decorated with benzamide moieties has shown that even weak non-covalent interactions involving amide groups can influence the self-assembly and chiroptical properties of the resulting supramolecular structures. elsevierpure.com In these systems, H-bonding between the amide groups was observed, although steric effects from the bulky peripheral groups could limit the extent of aggregation. elsevierpure.com

The study of indole-based benzamide derivatives also highlights the role of molecular self-assembly in forming ordered crystalline structures. amanote.com These examples suggest that this compound could self-assemble into various architectures depending on factors like solvent and concentration. The balance between the hydrogen bonding of the amide groups and the hydrophobic interactions of the hexyl chains would be critical in determining the final supramolecular morphology.

Development of Emissive Amide-Containing Compounds

The development of emissive materials is crucial for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. While there is no specific research focusing on the emissive properties of this compound itself, studies on other benzamide and amide-containing derivatives provide insights into how this class of compounds can be used to create luminescent materials.

Quantum-chemical investigations of benzamide and its halogenated derivatives have been conducted to understand their spectral-luminescent properties. researchgate.net These studies indicate that the electronic transitions in benzamides are influenced by the substituent groups on the phenyl ring. researchgate.net The introduction of a carbonyl group between the phenyl ring and the amino group alters the properties of the amino group's N-H bonds. researchgate.net

More directly relevant are studies on benzothiazole (B30560) derivatives that incorporate an amide group. researchgate.netrsc.org For instance, compounds like N-[4-(benzothiazol-2-yl)phenyl]-octanamide have been synthesized and shown to exhibit bright blue-violet emission in the aggregated state. researchgate.netrsc.org The luminescence of these molecules can be tuned by modifying the chemical structure. For example, the introduction of a hydroxyl group can lead to excited-state intramolecular proton transfer (ESIPT), resulting in a large Stokes shift and emission in the green to orange region of the spectrum. researchgate.netrsc.org By combining these different emissive benzothiazole-amide derivatives in a polymer matrix, white light emission has been achieved. researchgate.netrsc.org

These findings suggest that the this compound scaffold could be functionalized to produce emissive compounds. By incorporating suitable chromophoric groups, it may be possible to develop new luminescent materials where the amide group and the hexyl chain play a role in modulating the solid-state packing and, consequently, the emission properties.

Table 2: Photophysical Properties of Emissive Benzothiazole-Amide Derivatives

CompoundEmission Color (Aggregated State)CIE Coordinates (in PMMA film)Key Feature
N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)Blue-violetNot specifiedStandard fluorophore
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)GreenNot specifiedExhibits ESIPT
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)OrangeNot specifiedExhibits ESIPT
Mixture of BPO, BHPO1, and BHPO2White(0.31, 0.32)Combination of complementary colors

This table is based on data for benzothiazole derivatives containing an amide linkage and an alkyl chain, which are structurally related to this compound. researchgate.netrsc.org

Supramolecular Chemistry of N Hexylbenzamide

Non-Covalent Interactions in n-Hexylbenzamide Systems

The architecture of this compound is conducive to several types of non-covalent interactions, which are crucial for the formation of larger, ordered supramolecular structures. These weak interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking, dictate the molecule's assembly in both solid-state and solution. The interplay of these forces determines the ultimate structure and properties of the resulting assemblies.

Hydrogen Bonding Networks

The primary and most directional interaction governing the assembly of this compound is the hydrogen bond formed by its secondary amide functional group (-CONH-). The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This specific interaction leads to the formation of predictable and robust one-dimensional chains or tapes. In these networks, molecules are linked head-to-tail via strong N-H···O hydrogen bonds. nih.govnih.gov This type of intermolecular hydrogen bonding is a dominant driving force in the crystal packing of many primary and secondary amides. nih.govmdpi.com In the case of this compound, these hydrogen-bonded chains form the fundamental backbone of larger supramolecular structures. The strength and directionality of these bonds impose a significant degree of order at the molecular level.

π-π Stacking Interactions

The presence of the phenyl ring in this compound allows for π-π stacking interactions between adjacent molecules. These interactions occur when the electron-rich π-systems of aromatic rings overlap. Rather than a direct face-to-face stacking, the most common and stable arrangement is a parallel-displaced or T-shaped geometry, which minimizes electrostatic repulsion. The π-π interactions, while generally weaker than hydrogen bonds, are crucial for stabilizing the three-dimensional packing of the hydrogen-bonded chains, contributing to the cohesion and electronic properties of the assembly. tue.nl

Table 1: Key Non-Covalent Interactions in this compound Systems
Interaction TypeResponsible Molecular MoietyDescriptionTypical Role in Assembly
Hydrogen BondingAmide group (-CONH-)A strong, directional interaction between the amide N-H (donor) and C=O (acceptor).Forms the primary, directional backbone of supramolecular chains or sheets. nih.govnih.gov
Hydrophobic Interactionsn-Hexyl chain (-C6H13)Aggregation of nonpolar alkyl chains to minimize contact with polar environments, driven by entropy.Stabilizes the assembly by segregating nonpolar regions; influences packing and solubility. mdpi.comnih.gov
π-π StackingPhenyl ring (C6H5-)Attractive interaction between the π-orbitals of adjacent aromatic rings.Provides additional cohesion and stabilizes the three-dimensional arrangement of the primary H-bonded structures. tue.nl

Molecular Recognition and Host-Guest Chemistry Involving this compound

While this compound is not a classic macrocyclic host, its distinct functional groups provide the necessary components for molecular recognition and potential participation in host-guest chemistry. nih.gov Molecular recognition relies on the specific and complementary non-covalent interactions between a host and a guest. nih.gov

The amide group of this compound can recognize and bind to guest molecules that have complementary hydrogen bond donors or acceptors. nih.gov Similarly, the hydrophobic hexyl chain could be encapsulated within the nonpolar cavity of a host molecule like a cyclodextrin (B1172386) or pillar[n]arene in an aqueous solution. nih.govrsc.org Conversely, the phenyl ring could act as a guest for a host with a π-basic or π-acidic cavity. Although specific studies of this compound in host-guest complexes are not prominent, its structural motifs suggest it could function as a guest for a variety of synthetic hosts. rsc.org

Self-Assembly and Self-Organization Phenomena

The combination of strong, directional hydrogen bonding and weaker, non-directional hydrophobic and π-π interactions makes this compound an ideal candidate for self-assembly. This process involves the spontaneous organization of molecules into stable, well-defined structures. acs.org Studies on other N-alkyl amides and related benzamide (B126) derivatives show that such molecules often form fibrous or sheet-like aggregates. tue.nlnih.govresearchgate.net

It is proposed that this compound molecules first form one-dimensional chains through N-H···O hydrogen bonding. These primary chains then organize further, with the hexyl groups and phenyl rings of adjacent chains interacting via hydrophobic and π-π stacking forces, respectively. This hierarchical assembly can lead to the formation of larger structures such as nanofibers, ribbons, or crystalline domains. The final morphology of these aggregates is highly dependent on factors like solvent polarity and temperature. For example, certain N-alkyl amides are known to form supermicelles and rod-like structures in aqueous media. nih.gov

Applications in Supramolecular Catalysis

The field of supramolecular catalysis utilizes the confined spaces and organized functional groups within self-assembled structures to facilitate or accelerate chemical reactions. researchgate.netresearchgate.net The self-assembled architectures of molecules like this compound could theoretically create unique microenvironments—such as a hydrophobic pocket or an array of aligned amide groups—that could act as simplified enzyme mimics. nih.govrsc.org

For instance, a hydrophobic core formed by the aggregation of hexyl chains could concentrate nonpolar reactants, while the amide groups at the interface could stabilize a transition state through hydrogen bonding. nih.gov Although the catalytic potential of assemblies derived specifically from this compound remains an underexplored area of research, studies on self-assembling peptides and other amphiphiles demonstrate the viability of this approach. nih.govrsc.org The development of catalytic systems based on simple, self-assembling benzamides represents a potential future direction for this class of compounds.

Design of Mechanically Linked Molecules and Molecular Machines incorporating Benzamide Units

While specific research focusing exclusively on this compound in the design of mechanically interlocked molecules (MIMs) and molecular machines is not extensively documented in publicly available literature, the broader class of benzamide-containing molecules is fundamental to this field of supramolecular chemistry. The amide functional group within benzamide derivatives provides a robust and reliable hydrogen-bonding motif that is crucial for the template-directed synthesis of complex molecular architectures like rotaxanes and catenanes. These structures are the foundational components of sophisticated molecular machinery.

The design principles of these molecular machines often rely on the predictable and directional nature of the hydrogen bonds that amide groups can form. The N-H donor and C=O acceptor sites on the benzamide moiety can interact with complementary functionalities on other molecules, leading to the formation of stable, self-assembled pre-rotaxane or pre-catenane structures. This templating effect is a cornerstone of many synthetic strategies.

Mechanically interlocked molecules, such as rotaxanes and catenanes, consist of two or more components that are physically entangled rather than covalently bonded. acs.orgacs.org This mechanical bond allows for a range of dynamic behaviors, including the shuttling of a macrocycle along a molecular thread in a rotaxane or the rotation of interlocked rings in a catenane. nih.govresearchgate.net These motions can be controlled by external stimuli, forming the basis of their function as molecular machines.

The synthesis of these complex architectures is often achieved through template-directed synthesis, where non-covalent interactions guide the formation of the interlocked structure. The benzamide group, with its capacity for strong and directional hydrogen bonding, is a key player in this process. For instance, a fumaramide (B1208544) thread can effectively template the formation of a tetraamide macrocycle around it, leading to a high-yield synthesis of a nih.govrotaxane. This efficiency is attributed to multiple, cooperative hydrogen bonds between the thread and the macrocycle components.

The general strategies for synthesizing these molecules include clipping, capping, and active metal template methods. In a clipping approach, a macrocycle is formed around a templating thread. The benzamide's hydrogen-bonding capabilities are critical in holding the components in place during the ring-closing reaction.

The table below summarizes key aspects of the role of benzamide units in the design and synthesis of mechanically interlocked molecules.

FeatureRole of Benzamide UnitSignificance in Molecular Machine Design
Hydrogen Bonding The N-H and C=O groups act as hydrogen bond donors and acceptors, respectively.Facilitates the self-assembly of molecular components into pre-rotaxane and pre-catenane structures.
Templating The benzamide moiety on a thread can direct the formation of a macrocycle around it.Enables high-yield and efficient synthesis of mechanically interlocked molecules.
Structural Rigidity The aromatic ring of the benzamide contributes to the rigidity of the molecular components.Provides a well-defined structure for predictable molecular motion and function.
Component Recognition The specific hydrogen-bonding pattern of the benzamide allows for selective recognition between the thread and macrocycle.Crucial for the controlled assembly and operation of the molecular machine.

The development of molecular machines is inspired by biological systems, which perform complex tasks with high efficiency. Synthetic molecular machines, often based on rotaxanes and catenanes, aim to replicate this functionality at the molecular level. The controlled movement within these molecules can be harnessed for applications such as molecular switches, drug delivery systems, and novel materials. acs.org

The design of these systems often involves creating a "station" on the thread of a rotaxane where the macrocycle can reside, stabilized by non-covalent interactions. Benzamide groups are frequently incorporated into these stations to provide the necessary hydrogen-bonding sites for the macrocycle. By altering the chemical environment, for example, by changing the solvent or pH, the affinity of the macrocycle for the station can be modulated, inducing it to move to a different location on the thread. This controlled shuttling is a primary example of the machine-like behavior of these molecules. nih.gov

Environmental Fate and Degradation Pathways of N Hexylbenzamide

Hydrolysis Pathways of Benzamide (B126) Compounds

The amide bond in benzamide compounds, including n-Hexylbenzamide, is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond. This process is a primary degradation pathway and can be catalyzed by acids or bases.

Under both acidic and basic conditions, the hydrolysis of a primary benzamide yields benzoic acid and ammonia. prezi.comlibretexts.org For an N-substituted benzamide like this compound, the expected products would be benzoic acid and the corresponding amine, n-hexylamine.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl), the oxygen atom of the amide's carbonyl group is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. cdnsciencepub.com This leads to the formation of a tetrahedral intermediate, which then breaks down to form benzoic acid and, in the case of this compound, an n-hexylammonium salt. libretexts.org The general reaction for benzamide is: C₆H₅CONH₂ + H₂O + HCl → C₆H₅COOH + NH₄Cl. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., using NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. geocities.ws This reaction is typically slower than acid-catalyzed hydrolysis but results in the formation of a carboxylate salt (sodium benzoate) and the free amine (n-hexylamine). libretexts.org The general reaction for benzamide is: C₆H₅CONH₂ + NaOH → C₆H₅COONa + NH₃. libretexts.org

The rate of hydrolysis is influenced by factors such as pH and temperature. Mechanistic studies on benzamide hydrolysis in strong acids have revealed complex pathways, including reactions involving one or three water molecules, depending on the acid concentration. cdnsciencepub.com

Biodegradation Mechanisms

Biodegradation, the breakdown of organic matter by living organisms, is a major dissipation process for many synthetic chemicals in the environment. researchgate.net For this compound, this would primarily involve microbial and enzymatic actions.

Microorganisms such as bacteria and fungi are key players in the degradation of environmental contaminants. academicjournals.org While specific studies on this compound are limited, research on structurally related benzamide and benzimidazole (B57391) fungicides provides insight into potential microbial degradation pathways.

Carbendazim (B180503), a benzimidazole fungicide, is known to be degraded by various bacterial genera including Bacillus, Rhodococcus, Pseudomonas, and Sphingomonas, as well as fungi. frontiersin.orgnih.gov A common initial step in its degradation is the hydrolysis of the carbamate (B1207046) or amide linkage. frontiersin.orgnih.gov For instance, bacterial strains can utilize carbendazim as a sole carbon and nitrogen source. nih.gov Bacillus velezensis has been shown to degrade 76.99% of carbendazim within 48 hours, a process significantly enhanced by the addition of an external nitrogen source. nih.gov The primary degradation product is often 2-aminobenzimidazole, formed through the cleavage of the amide bond. researchgate.netfrontiersin.org

Fungi and bacteria isolated from soil and aquatic environments have demonstrated the ability to degrade a wide range of pesticides, indicating that microbial populations can adapt to utilize synthetic chemicals as nutrient sources. researchgate.netacademicjournals.org This suggests that soil and water microflora could potentially degrade this compound by cleaving the amide bond to utilize the resulting benzoic acid and n-hexylamine.

Table 1: Examples of Microorganisms Degrading Benzimidazole Fungicides

Microorganism Compound Degraded Key Finding Reference
Bacillus velezensis HY-3479 Carbendazim Degraded 76.99% in 48 hours; degradation enhanced by NH₄NO₃. nih.gov
Rhodococcus sp. Carbendazim Numerous strains identified as efficient degraders. frontiersin.orgnih.gov
Enterobacter sp. TDS-1 Thiophanate-methyl Degraded 60% of the initial dose over 16 days. researchgate.net

Enzymatic degradation involves specific biocatalysts that can accelerate the breakdown of chemical structures. researchgate.net Enzymes such as amidases, proteases, and esterases are typically involved in the hydrolysis of amide and ester bonds. researchgate.netcore.ac.uk

The degradation of poly(ester amide)s (PEAs), which contain both ester and amide linkages, has been studied using enzymes like α-chymotrypsin and proteinase K. researchgate.net These studies show that enzymatic action often occurs at the surface of the material, leading to the release of soluble degradation products. researchgate.net While ester bonds are generally more labile, amide bonds can also be cleaved by specific enzymes. nih.gov

However, the structure of the amide bond significantly influences its susceptibility to enzymatic hydrolysis. Tertiary amide bonds, for example, are known to be highly resistant to most amidases and proteases. acs.org This resistance is partly due to the lack of a hydrogen atom on the nitrogen, which is often used by enzymes to stabilize the transition state during hydrolysis. acs.org As this compound is a secondary amide, it would likely be more susceptible to enzymatic cleavage than a tertiary amide. Studies on the metabolism of N-ethylbenzamide in rats confirm that enzymatic hydrolysis of the secondary amide bond does occur, leading to the formation of ethylamine (B1201723) and benzoic acid. nih.gov

Photo-oxidation and Thermal Degradation Processes

Abiotic factors like sunlight and heat can also contribute to the degradation of this compound.

Photo-oxidation: Photodegradation occurs when a molecule absorbs light energy, leading to its decomposition. For aromatic compounds like this compound, this can happen through direct photolysis or indirect photo-oxidation involving reactive oxygen species like singlet oxygen or hydroxyl radicals. nih.govmdpi.com The benzoyl portion of the molecule is a chromophore that can absorb UV light. While photolysis is a minor dissipation pathway for some related compounds like methomyl, it can be rapid for others, such as hydramethylnon (B1673435), which has an aqueous photolysis half-life of less than an hour. piat.org.nznih.gov

Thermal Degradation: High temperatures can cause the thermal decomposition of amide-containing compounds. Studies on polyamides show that thermal degradation can occur through different mechanisms depending on the atmosphere. researchgate.net In an inert atmosphere like nitrogen, decomposition often occurs in a single stage, while in the presence of air (thermo-oxidative degradation), it can be a two-stage process. researchgate.net The degradation is often initiated by the cleavage of bonds within the polymer chain, such as the C-N bond of the amide group, leading to the formation of smaller molecules. nist.govresearchgate.net For this compound, thermal degradation would likely involve the scission of the amide bond as a primary step.

Transformation Products and Environmental Metabolites

The degradation of this compound through the aforementioned pathways results in the formation of various transformation products and metabolites.

Based on hydrolysis and biodegradation mechanisms, the primary transformation products are expected to be:

Benzoic Acid

n-Hexylamine

Further metabolism of these initial products can occur. For example, studies on the metabolism of N-ethylbenzamide and N,N-diethylbenzamide in rats showed that the parent compounds were metabolized via hydrolysis to benzoic acid and ethylamine. nih.gov The benzoic acid was then conjugated with glycine (B1666218) to form hippuric acid, which was excreted in the urine. nih.gov This suggests a potential metabolic pathway for this compound in biological systems, leading to the formation of hippuric acid.

Metabolism of other complex benzamide-containing pesticides, like zoxamide, involves hydrolysis of the parent compound, followed by conjugation of the resulting phenol (B47542) with sulfate (B86663) or glucuronic acid. fao.org This highlights that conjugation is a common secondary metabolic step for the breakdown products of benzamides.

Table 2: Potential Transformation Products of this compound

Parent Compound Degradation Pathway Primary Products Secondary Metabolites Reference
This compound Hydrolysis, Biodegradation Benzoic Acid, n-Hexylamine Hippuric Acid (from Benzoic Acid) nih.gov
N-Ethylbenzamide Metabolism (in vivo) Benzoic Acid, Ethylamine Hippuric Acid nih.gov

Persistence and Mobility in Environmental Compartments (Soil, Water, Air)

The persistence and mobility of a chemical determine its distribution and potential for accumulation in the environment. wur.nl

Persistence: Persistence is often measured by a chemical's half-life (the time it takes for 50% of the substance to degrade). oregonstate.edu Chemicals with a soil half-life of more than 100 days are considered persistent. oregonstate.edu The persistence of this compound will depend on the rates of hydrolysis, biodegradation, and photodegradation in specific environmental conditions. For the related compound N,N-diethyl-m-toluamide (DEET), degradation in surface waters and soil is moderate to rapid, with half-lives measured in days to weeks. nih.gov In contrast, the insecticide hydramethylnon is very stable in soil without light, having an aerobic half-life of 383 days. piat.org.nz

Mobility: Mobility refers to the potential of a chemical to move through environmental compartments. nih.gov In soil, mobility is largely governed by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov A low Koc value indicates high mobility and a potential to leach into groundwater, while a high Koc value signifies strong binding to soil particles and low mobility. researchgate.netresearchgate.net The mobility of DEET is described as moderate. nih.gov Physicochemical properties like water solubility and the octanol-water partition coefficient (LogP or Kow) are key indicators of a compound's likely mobility. oregonstate.edu this compound has a relatively high LogP, suggesting a preference for fatty tissues and organic matter over water, which would imply lower mobility in soil. lookchem.com

Table 3: Physicochemical Properties of this compound Relevant to Environmental Fate

Property Value Implication for Environmental Fate Reference
Molecular Formula C₁₃H₁₉NO - lookchem.com
Molecular Weight 205.3 g/mol - lookchem.com
LogP (Octanol-Water Partition Coeff.) 3.57 Indicates low water solubility and a tendency to adsorb to organic matter and bioaccumulate. Suggests low mobility in soil. lookchem.com

Assessment of Environmental Impact and Remediation Strategies (General)

Due to the scarcity of targeted research, a detailed assessment of the environmental impact of this compound cannot be provided at this time. Safety Data Sheets for the compound explicitly state that there is "no data available" concerning its toxicity to key aquatic organisms such as fish, daphnia, and algae. guidechem.com Similarly, information regarding its persistence, degradability, and potential for bioaccumulation in the environment has not been established. guidechem.com

Without empirical data on its environmental persistence and toxicity, it is not possible to conduct a formal environmental impact assessment. The potential for this compound to enter the environment, its behavior in soil and water, and its effects on various ecosystems remain unknown.

Consequently, no specific remediation strategies for this compound have been developed. General remediation techniques for contaminated soil and water, such as bioremediation, chemical oxidation, and thermal desorption, are employed for a wide range of organic compounds. youtube.comscilit.comepa.gov However, their applicability and effectiveness for this compound would require dedicated studies that consider its unique chemical properties.

The following table summarizes the current data availability for the environmental parameters of this compound:

Environmental ParameterData Availability
Toxicity to FishNo data available guidechem.com
Toxicity to Daphnia and other aquatic invertebratesNo data available guidechem.com
Toxicity to AlgaeNo data available guidechem.com
Persistence and DegradabilityNo data available guidechem.com
Bioaccumulative PotentialNo data available guidechem.com
Mobility in SoilNo data available guidechem.com

Given the current data gap, further research is imperative to understand the potential environmental risks associated with this compound and to develop appropriate management and remediation strategies if necessary.

Conclusion and Future Perspectives in N Hexylbenzamide Research

Synthesis and Characterization Advancements

Recent progress in the synthesis of N-alkylbenzamides, including n-Hexylbenzamide, has been geared towards developing more efficient, sustainable, and atom-economical methods. Traditional synthesis routes are being challenged by innovative catalytic systems that offer milder reaction conditions and higher yields.

One notable advancement is the utilization of cobalt nanoparticle-based catalysts for the N-alkylation of benzamides with alcohols. This method provides an efficient pathway to secondary amides like this compound, showcasing broad substrate scope and good functional group tolerance. The use of highly dispersed cobalt nanoparticles on a carbon support, derived from the pyrolysis of cobalt(II) acetate (B1210297) and an organic ligand, is central to this methodology. rsc.org This catalytic system operates under an argon atmosphere at elevated temperatures and has demonstrated successful recycling and reusability, highlighting its practical applicability. rsc.org

Another green chemistry approach involves the iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water. rsc.org This method is part of a one-pot synthesis from N-alkylamines and benzaldehydes, proceeding in the presence of a surfactant like sodium dodecyl sulfate (B86663). rsc.org Such aqueous-based syntheses represent a significant move towards more environmentally benign chemical processes.

The characterization of this compound has been thoroughly documented, with extensive data available from various spectroscopic and analytical techniques. These data are crucial for confirming the structure and purity of the synthesized compound.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name This compound
CAS Number 4773-75-5
Appearance White to off-white solid
Melting Point 45-48 °C

Data sourced from PubChem. mit.edu

Table 2: Spectroscopic Data for this compound

Technique Key Features
¹H NMR Signals corresponding to aromatic protons of the benzene (B151609) ring and aliphatic protons of the hexyl chain.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the distinct carbons of the hexyl group.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).
Mass Spectrometry Molecular ion peak confirming the molecular weight of the compound.

General characteristics based on spectroscopic data for benzamide (B126) derivatives. cyberleninka.ruresearchgate.net

Mechanistic Understanding of Biological and Material Interactions

The biological activities of benzamide derivatives are a subject of intense research, with many compounds showing potential as therapeutic agents. While direct mechanistic studies on this compound are not extensively reported, research on related long-chain N-alkylbenzamides provides valuable insights into their potential modes of action.

For instance, certain N-substituted benzamide derivatives have been identified as potent antitumor agents. researchgate.net One of the key mechanisms of action for some benzamides is the inhibition of tubulin polymerization, a critical process in cell division. researchgate.net These compounds can bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. researchgate.net Another investigated mechanism for benzamide derivatives is the inhibition of enzymes like inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). nih.gov IMPDH is a rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides, and its inhibition can disrupt DNA and RNA synthesis, thereby exerting cytotoxic effects on rapidly proliferating cells. nih.gov Computational docking studies on N-substituted benzamide derivatives have helped to elucidate the binding interactions with target proteins like histone deacetylases (HDACs), revealing hydrogen bonding and hydrophobic interactions as key determinants of their inhibitory activity. researchgate.net

In the realm of materials science, this compound and its analogues are known to function as plasticizers in polymers. cyberleninka.ru Plasticizers work by embedding themselves between polymer chains, which reduces the intermolecular forces and increases the mobility of the polymer chains. This leads to a decrease in the glass transition temperature (Tg) and an increase in the flexibility and workability of the material. nih.gov The long, nonpolar hexyl chain of this compound is expected to interact favorably with nonpolar polymer backbones, while the polar benzamide group can interact with polar segments of polymers, making it a potentially effective compatibility agent in polymer blends.

Emergent Applications in Chemistry and Materials Science

Beyond its role as a conventional plasticizer, the unique molecular structure of this compound opens up possibilities for its use in more advanced and functional materials.

One promising area is in the development of functional liquid crystals . The rigid benzamide core combined with the flexible hexyl chain is a classic design motif for molecules that can exhibit liquid crystalline phases. researchgate.netsemanticscholar.org By incorporating such molecules into polymer networks, it is possible to create materials with tunable optical and electronic properties. researchgate.net For instance, polymer-stabilized blue phase liquid crystals can be used to fabricate stimuli-responsive photonic crystals that change color in response to mechanical or electrical stimuli. uchicago.edunih.gov The incorporation of this compound or its derivatives could influence the self-assembly and switching behavior of these advanced materials.

The field of nanomaterials also presents opportunities for this compound. Functionalization of nanomaterials like hexagonal boron nitride with organic molecules can tune their properties for specific applications. researchgate.net The benzamide moiety could be used to anchor the molecule to the surface of nanoparticles, while the hexyl chain could enhance their dispersibility in nonpolar matrices or influence their self-assembly into ordered structures. This could be relevant for creating novel composites, sensors, or drug delivery systems. nih.govresearchgate.net

Furthermore, the principles of supramolecular chemistry can be applied to design self-assembling systems based on this compound. The hydrogen bonding capability of the amide group can be exploited to form well-defined columnar or lamellar structures, which could find use as one-dimensional ion or electron transporters. rsc.org

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research, bridging chemistry, materials science, biology, and computational science.

Chemo-informatics and Drug Design: The integration of computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, with synthetic chemistry can accelerate the discovery of novel benzamide-based therapeutic agents. nih.govresearchgate.net By systematically modifying the structure of this compound and computationally predicting its biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, researchers can prioritize the synthesis of the most promising candidates for experimental evaluation. nih.gov

Biomaterials and Tissue Engineering: The biocompatibility and plasticizing effects of this compound could be harnessed in the development of new biomaterials. For example, it could be incorporated into polymer scaffolds for tissue engineering to modulate their mechanical properties and enhance their interaction with cells. Interdisciplinary studies involving cell biologists and materials scientists would be crucial to evaluate the performance of such materials.

Organic Electronics: The potential for this compound to self-assemble into ordered structures makes it an interesting candidate for applications in organic electronics. Collaboration between organic chemists, physicists, and engineers would be necessary to design and fabricate devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) that incorporate this or related compounds as active or charge-transporting layers.

Challenges and Outlook for this compound Studies

Despite the promising avenues of research, several challenges remain in the study of this compound and its analogues.

A primary challenge lies in achieving a detailed mechanistic understanding of its interactions at a molecular level. While general principles can be inferred from related compounds, specific experimental and computational studies are needed to elucidate the precise binding modes and conformational changes that govern its biological and material effects. nih.gov

From a synthetic perspective, while greener methods are emerging, the scalability and cost-effectiveness of these new catalytic systems need to be further optimized for industrial applications. rsc.orgrsc.org The development of catalysts that can operate under even milder conditions and with higher turnover numbers remains a key objective.

In the context of materials science, a significant challenge is to move beyond the use of this compound as a simple additive and to design it as an integral functional component of advanced materials. This requires a deeper understanding of its structure-property relationships and the ability to control its self-assembly and orientation within a material matrix. researchgate.net

Looking forward, the future of this compound research is bright. Advances in high-throughput screening and computational modeling will undoubtedly accelerate the discovery of new applications. researchgate.net The growing emphasis on sustainable chemistry will continue to drive the development of more eco-friendly synthetic routes. rsc.org Furthermore, the increasing convergence of different scientific disciplines will likely lead to the emergence of novel and unexpected applications for this versatile compound. researchgate.net Continued investigation into the fundamental properties and interactions of this compound will be key to unlocking its full potential.

Q & A

Q. What are the recommended methods for synthesizing n-hexylbenzamide, and how can purity be validated?

this compound is typically synthesized via amidation reactions between benzoyl chloride and hexylamine under inert conditions. A common approach involves coupling agents like DCC/DMAP in anhydrous solvents (e.g., dichloromethane) . To validate purity, combine analytical techniques:

  • NMR Spectroscopy : Compare peaks to reference data (e.g., δ 7.79–7.73 ppm for aromatic protons, δ 3.35 ppm for NHCH₂ in ¹H NMR) .
  • HPLC/GC-MS : Assess retention times against standards.
  • Melting Point Analysis : Confirm consistency with literature values.

Q. How should researchers safely handle this compound in laboratory settings?

While acute toxicity data are limited, precautionary measures are critical:

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure .
  • Work in a fume hood to prevent inhalation of dust/aerosols (GHS precaution P261) .
  • Store in airtight containers away from oxidizers. Emergency protocols should include rinsing exposed areas with water and seeking medical evaluation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assign peaks using published spectra (e.g., δ 167.69 ppm for carbonyl in ¹³C NMR) .
  • FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹).
  • X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., O–H⋯O and N–H⋯O interactions forming R₂² motifs) .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

  • Control Experiments : Repeat under standardized conditions (e.g., CDCl₃ for NMR) .
  • Computational Modeling : Compare experimental data with DFT-calculated spectra .
  • Supplementary Techniques : Use mass spectrometry to confirm molecular weight and isotopic patterns .

Q. What strategies optimize crystallographic analysis of this compound’s hydrogen-bonding networks?

For robust crystal structure determination:

  • Slow Evaporation : Grow single crystals in polar solvents (e.g., ethanol/water mixtures) .
  • Temperature Control : Conduct diffraction experiments at 100–150 K to minimize thermal motion .
  • Software Tools : Use SHELX or OLEX2 for refining hydrogen-bond parameters (distance/angle tolerances) .

Q. How can researchers design experiments to evaluate this compound’s biological activity?

Focus on methodological rigor:

  • In Vitro Assays : Screen for antimicrobial/antitumor activity using MIC (Minimum Inhibitory Concentration) or MTT cell viability assays .
  • Structure-Activity Relationships (SAR) : Modify the hexyl chain or benzamide core and compare bioactivity .
  • Ethical Compliance : Adhere to institutional review protocols for human/animal studies, including proper waste disposal .

Q. What are best practices for reproducing synthetic procedures from literature?

Ensure reproducibility by:

  • Detailed Documentation : Record solvent grades, reaction times, and purification steps .
  • Data Sharing : Deposit raw spectra, crystallographic data (CCDC 1451378), and experimental logs in open repositories .
  • Peer Validation : Collaborate with independent labs to cross-verify results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.